molecular formula C15H22N2 B596641 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane CAS No. 135380-51-7

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B596641
CAS No.: 135380-51-7
M. Wt: 230.355
InChI Key: XHWYWBQBHTXVCE-UHFFFAOYSA-N
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Description

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane (CAS: 135380-51-7) is a bicyclic amine featuring a spirocyclic core with benzyl and methyl substituents at the 7- and 2-positions, respectively. Its molecular formula is C₁₅H₂₂N₂ (MW: 230.35 g/mol) . This scaffold has garnered attention in medicinal chemistry due to its structural rigidity and versatility. Notably, derivatives of 2,7-diazaspiro[3.5]nonane are explored for antitubercular activity and sigma receptor (SR) modulation .

Properties

IUPAC Name

7-benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-12-15(13-16)7-9-17(10-8-15)11-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWYWBQBHTXVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743543
Record name 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-51-7
Record name 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[3.5]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135380-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a benzyl halide in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the diazaspiro core, influencing physicochemical properties and biological targets:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications
7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane Benzyl (7), Methyl (2) 230.35 Antitubercular agents
AD195 (4e) Benzyl (7), 3-Phenylpropyl (2) 346.44 (free base) Sigma receptor ligands
AD172 (4a) Phenyl (7), Phenethyl (2) 316.44 (free base) Sigma receptor ligands
2-Benzyl-2,7-diazaspiro[3.5]nonane Benzyl (2) 216.32 Antitubercular research

Key Observations :

  • Synthesis : Alkylation (e.g., benzyl bromide) and Buchwald-Hartwig amination are common synthetic routes. For example, AD195 is synthesized via alkylation with (3-bromopropyl)benzene, yielding 35% after purification .
Antitubercular Activity
  • The target compound’s benzothiazinone derivatives (e.g., TBA-737 analogs) inhibit DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis. These compounds exhibit irreversible inhibition via covalent binding to Cys387 .
  • Comparative Efficacy: Benzothiazinones with 2-benzyl-2,7-diazaspiro[3.5]nonane moieties (MIC: 0.06–0.5 µg/mL) show superior activity to noncovalent inhibitors like OPC-167832 .
Sigma Receptor Modulation
  • AD195 (S1R K₁ = 3.2 nM) and AD172 (S1R K₁ = 1.8 nM) demonstrate high affinity for sigma-1 receptors, whereas the methyl-substituted analog lacks reported SR activity .
  • Functional Profile : The phenethyl group in AD172 enhances subtype selectivity, while bulkier groups (e.g., 3-phenylpropyl) influence intrinsic activity in neuropathic pain models .

Biological Activity

Overview

7-Benzyl-2-methyl-2,7-diazaspiro[3.5]nonane is a heterocyclic compound notable for its unique spiro structure, incorporating a benzyl group and a methyl group attached to a diazaspiro nonane ring system. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its mechanism of action can be summarized as follows:

  • Enzymatic Interaction : The compound may interact with cytochrome P450 enzymes, influencing the metabolism of various substrates. This interaction could lead to either inhibition or activation of these enzymes, which are critical in drug metabolism and detoxification processes.
  • Sigma Receptor Binding : Research indicates that compounds within the diazaspiro family can act as ligands for sigma receptors, particularly sigma-1 receptors (S1R). These receptors are implicated in neuroprotection and the modulation of pain pathways. Binding affinity studies suggest that this compound may exhibit significant affinity for these receptors, potentially offering therapeutic benefits in neurological disorders .

Biological Activity

The compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity, possibly through its ability to disrupt cellular processes in bacteria and fungi.
  • Neuroprotective Effects : By interacting with sigma receptors, this compound may exert neuroprotective effects, making it a candidate for further investigation in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity and potential applications of this compound:

  • Sigma Receptor Ligand Study : A study focused on related diazaspiro compounds demonstrated their binding affinity to sigma receptors with values ranging from 1.8 to 11 nM. The findings suggest that modifications to the diazaspiro structure can enhance receptor selectivity and potency, indicating that this compound could be optimized for similar effects .
  • Antimicrobial Activity Assessment : In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The specific mechanisms remain to be fully elucidated but may involve disruption of bacterial cell walls or interference with metabolic pathways.
  • Toxicity Studies : Initial toxicity assessments revealed that certain derivatives of diazaspiro compounds exhibited low cytotoxicity while maintaining high biological activity, suggesting a favorable therapeutic index for further development in clinical applications .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialExhibits activity against bacteria and fungi; mechanism involves disruption of cellular processes.
Sigma Receptor BindingHigh affinity for sigma-1 receptors; potential neuroprotective effects indicated.
ToxicityLow cytotoxicity observed in preliminary studies; suggests safe therapeutic use.

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